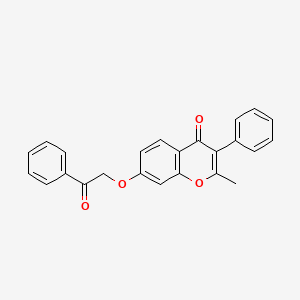

![molecular formula C9H10BrFN2O2 B2402101 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197600-86-3](/img/structure/B2402101.png)

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoselective Functionalization

Chemoselective functionalization of halogenated pyridines, including those similar to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, has been explored. This process, involving palladium-catalyzed amination, leads to the selective substitution of bromide, chloro, and fluoro groups. Such functionalization is crucial for synthesizing various compounds, including those used in pharmaceuticals and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis in Medical Imaging

The compound is potentially significant in the radiosynthesis of fluoropyridines, which are valuable in medical imaging, particularly PET scans. A study demonstrates the efficient synthesis of 2-amino-5-[18F]fluoropyridines, essential in radiolabeling and imaging processes (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Orexin Receptor Modulation

The selective modulation of orexin receptors by derivatives of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine has been studied, especially in the context of eating disorders and compulsive behavior. Compounds such as GSK1059865, related to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, have been evaluated for their effects on compulsive food consumption and binge eating in animal models (Piccoli et al., 2012).

Synthesis of Pyridines and Pyridones

The compound is instrumental in synthesizing various pyridine and pyridone derivatives. Techniques such as Suzuki reactions have been employed to create a range of substituted pyridines, which are essential in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).

Antimicrobial Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives have shown varying degrees of antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Certain triazole Schiff bases derived from halopyridines have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting mild steel in acidic media. These findings highlight the compound's role in industrial applications, particularly in corrosion protection (Chaitra, Mohana, & Tandon, 2015).

Propriétés

IUPAC Name |

4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZRBTLODZIZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)

![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)

![3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2402038.png)

![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)